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Compound of Interest

3-Formyl-2-methoxyphenylboronic
Compound Name: d
aci

Cat. No.: B150777

An In-Depth Technical Guide to the 13C NMR Spectrum of 3-Formyl-2-methoxyphenylboronic
Acid

Introduction

3-Formyl-2-methoxyphenylboronic acid (CAS No. 480424-49-5) is a valuable bifunctional
organic building block, incorporating a reactive boronic acid moiety, a formyl group, and a
methoxy-substituted aromatic ring.[1] Its utility in organic synthesis, particularly in Suzuki-
Miyaura cross-coupling reactions, necessitates unambiguous structural characterization.
Among the suite of analytical techniques available, *3C Nuclear Magnetic Resonance (NMR)
spectroscopy provides the most direct, non-destructive insight into the carbon skeleton of the
molecule.

This guide provides a comprehensive analysis of the 13C NMR spectrum of 3-Formyl-2-
methoxyphenylboronic acid. We will delve into the theoretical underpinnings that govern the
chemical shifts of its unique functional groups, present a detailed assignment of the predicted
spectral peaks, and provide a field-proven protocol for acquiring high-quality data. This
document is intended for researchers and drug development professionals who rely on precise
structural data to inform their scientific endeavors.

Core Principles: Interpreting the **C NMR Spectrum
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The 13C NMR spectrum of 3-Formyl-2-methoxyphenylboronic acid is defined by the
electronic environment of each of its eight unique carbon atoms. The chemical shift (3),
reported in parts per million (ppm), is highly sensitive to factors such as hybridization, shielding
from electron density, and the electronegativity of neighboring atoms.[2]

» Hybridization Effects: The primary determinant of chemical shift is carbon hybridization. For
this molecule, we expect distinct regions for the sp3-hybridized methoxy carbon and the sp?-
hybridized aromatic and formyl carbons.[3] The general ranges are:

o spdcarbons: 0 - 70 ppm
o sp? (aromatic/alkene) carbons: 100 - 150 ppm
o sp? (carbonyl) carbons: > 160 ppm

» Substituent Effects: The electron-donating methoxy group (-OCHs) and the electron-
withdrawing formyl (-CHO) and boronic acid [-B(OH)z] groups profoundly influence the
electron density distribution within the benzene ring, altering the chemical shifts of the
aromatic carbons.[4] The methoxy group increases shielding (lower ppm) at the ortho and
para positions, while the formyl group causes significant deshielding (higher ppm),
particularly at the ipso-carbon and the carbon atoms ortho and para to it.

e The Boron Conundrum: The carbon atom directly attached to the boron (the ipso-carbon)
presents a unique challenge. Boron has two NMR-active quadrupolar nuclei, 1B (80%
abundance, spin 1=3/2) and 1°B (20% abundance, spin I=3), which can cause significant
guadrupolar relaxation.[5] This often leads to a broad, low-intensity signal for the attached
13C nucleus, making it difficult to observe.[5][6]

Predicted *C NMR Spectrum and Peak Assignment

While a publicly archived, fully assigned spectrum for this specific molecule is not readily
available, we can confidently predict and assign the spectrum based on established chemical
shift theory and data from analogous structures. The analysis is based on the structure shown
below, with each unique carbon atom numbered for clarity.

Caption: Structure of 3-Formyl-2-methoxyphenylboronic acid with carbon numbering.
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Table 1: Predicted 3C NMR Chemical Shifts and Assignments
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Carbon Atom

Predicted Chemical Shift
(3, ppm)

Justification

C7 (CHO)

~192

The formyl carbon is highly
deshielded due to the double
bond to an electronegative
oxygen atom, placing it in the
characteristic aldehyde region
of 190-200 ppm.[7][8]

C2 (C-OCHs)

~162

This aromatic carbon is directly
bonded to the highly
electronegative oxygen of the
methoxy group, causing a

significant downfield shift.

C3 (C-CHO)

~138

As the ipso-carbon of the
electron-withdrawing formyl
group, this carbon is

substantially deshielded.

C6

~135

This carbon is ortho to the
boronic acid group and meta to
the formyl group, leading to a
downfield shift within the

aromatic region.

C4

~129

This carbon is para to the
methoxy group and meta to
the boronic acid, experiencing

moderate deshielding.

C5

~118

Positioned ortho to the
electron-donating methoxy
group, this carbon is expected
to be the most shielded of the
C-H aromatic carbons, shifting

it upfield.

C1 (C-B(OH)2)

~125 (Broad)

The ipso-carbon attached to

boron is notoriously difficult to
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observe. Its signal is expected
to be broad and of low
intensity due to quadrupolar
broadening from the boron
nucleus.[5] Its chemical shift is
predicted within the aromatic

region.

C8 (OCHs) ~62

Aromatic methoxy carbons
typically appear around 56
ppm. However, the presence
of two ortho substituents
(formyl and boronic acid) likely
forces the methoxy group "out-
of-plane" of the aromatic ring,
which is known to cause a
deshielding effect, shifting the
peak downfield to ~62 ppm.[9]
[10]

Experimental Protocol: Acquiring the Spectrum

This protocol outlines a self-validating system for obtaining a high-quality *3C NMR spectrum.

The trustworthiness of the data relies on proper sample preparation and instrument calibration.

Workflow: From Sample to Spectrum
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1. Weigh Sample
(15-25 mg)

2. Add Deuterated Solvent
(0.6-0.7 mL DMSO-d6)
3. Solubilize
(Vortex/Sonicate)
4. Transfer to NMR Tube

Data Acquisition

(5. Insert & Lock Sarnplej

Y

6. Tune & Shim

\4
7. Set Parameters
(*H Decoupling, AQ, D1)
\4

8. Acquire Spectrum
(Accumulate Scans)

9. Fourier Transform
10. Phase Correction

11. Baseline Correction

12. Reference Spectrum
(DMSO-d6 at 39.52 ppm)

Click to download full resolution via product page

Caption: Standard workflow for 33C NMR spectroscopic analysis.
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Step-by-Step Methodology:
e Sample Preparation:

o Accurately weigh 15-25 mg of 3-Formyl-2-methoxyphenylboronic acid and transfer it to
a clean, dry vial.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-de
(DMSO-de) is a good choice due to the compound's polarity and the presence of
exchangeable protons on the boronic acid.

o Ensure complete dissolution by vortexing or brief sonication.
o Filter the solution through a small plug of glass wool into a 5 mm NMR tube.
e Instrument Setup & Calibration:
o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
o Lock the field on the deuterium signal of the solvent.

o Perform automatic or manual shimming to optimize the magnetic field homogeneity,
aiming for a sharp, symmetrical solvent peak.

o Tune and match the 13C probe to the correct frequency.

o Data Acquisition Parameters:

[e]

Experiment: Standard proton-decoupled 3C experiment (zgpg30 or similar).

o

Spectral Width: Set to encompass the expected chemical shift range (e.g., 0 to 220 ppm).

[¢]

Acquisition Time (AQ): Typically 1-2 seconds.

[¢]

Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for adequate relaxation of all
carbons, including quaternary ones.
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o Number of Scans (NS): Due to the low natural abundance of 13C, a significant number of
scans (e.g., 1024 to 4096) will be required to achieve a good signal-to-noise ratio.

o Temperature: Maintain a constant temperature, typically 298 K (25 °C).

» Data Processing:

o Apply an exponential window function (line broadening of ~1 Hz) to improve the signal-to-
noise ratio.

o Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-
domain spectrum.

o Carefully phase the spectrum to ensure all peaks are in positive absorption mode.
o Apply a baseline correction to obtain a flat baseline.

o Calibrate the chemical shift axis by referencing the residual solvent peak. For DMSO-ds,
the central peak of the septet should be set to 39.52 ppm.

Conclusion

The 13C NMR spectrum is an indispensable tool for the structural verification of 3-Formyl-2-
methoxyphenylboronic acid. The predicted spectrum reveals eight distinct signals, each
corresponding to a unique carbon environment within the molecule. The downfield signal
around 192 ppm is a clear marker for the formyl carbon, while the unique upfield-shifted
aromatic carbon at ~118 ppm and the deshielded methoxy carbon at ~62 ppm provide key
structural fingerprints. Understanding the principles of chemical shift and the specific
challenges posed by the boronic acid moiety allows for a confident and accurate interpretation
of the spectral data, ensuring the material's identity and purity for its application in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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